molecular formula C20H22N2O2 B271213 1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271213
M. Wt: 322.4 g/mol
InChI Key: AOCYDKBUQKJRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as BDPC, is a synthetic compound that belongs to the class of psychoactive substances. It is a potent stimulant and has been known to produce effects similar to those of amphetamine and cocaine. BDPC has been the subject of extensive scientific research due to its potential as a therapeutic agent for various neurological disorders.

Mechanism of Action

1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide acts as a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and enhanced cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function, memory, and attention in animal models. It has also been shown to increase locomotor activity and induce hyperactivity in rodents. This compound has been shown to have a low toxicity profile and does not produce significant adverse effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide offers several advantages for laboratory experiments due to its potent and selective action on the dopamine transporter. It can be used to study the role of dopamine in various physiological and pathological conditions. However, this compound is a potent stimulant and can produce hyperactivity in animal models, which can be a confounding factor in behavioral experiments.

Future Directions

1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has shown promising results in preclinical studies as a potential therapeutic agent for various neurological disorders. Future studies should focus on the development of more selective and potent DAT inhibitors with improved pharmacokinetic properties. Additionally, studies should investigate the long-term effects of this compound on cognitive function and behavior in animal models. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound as a therapeutic agent for neurological disorders in humans.

Synthesis Methods

1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the condensation of 2,6-dimethylphenylacetonitrile with benzylamine to form the intermediate benzylidene derivative. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with 3-(dimethylamino)crotonic acid to form this compound.

Scientific Research Applications

1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential as a therapeutic agent for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation.

properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22N2O2/c1-14-7-6-8-15(2)19(14)21-20(24)17-11-18(23)22(13-17)12-16-9-4-3-5-10-16/h3-10,17H,11-13H2,1-2H3,(H,21,24)

InChI Key

AOCYDKBUQKJRTO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

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